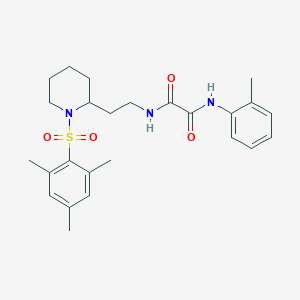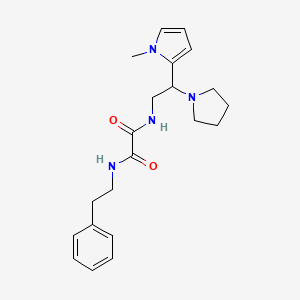![molecular formula C23H23N3O5 B2588345 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone CAS No. 1428350-08-6](/img/structure/B2588345.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components, including a benzodioxole, piperazine, and isoxazole rings. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a heterocyclic amine that is used in the synthesis of many pharmaceuticals, especially antipsychotics and antidepressants . Isoxazole is a five-membered ring containing an oxygen atom and a nitrogen atom, and it is found in some pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and isoxazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole, piperazine, and isoxazole rings could potentially undergo various reactions depending on their substitution patterns and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds with structural components similar to "(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone" includes the synthesis and structural exploration of novel bioactive heterocycles. For example, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone demonstrated antiproliferative activity and was characterized using various spectroscopic techniques. The study utilized X-ray diffraction studies to confirm the structure, which revealed specific conformational characteristics and intermolecular interactions within the crystal structure, contributing to the molecule's stability (S. Benaka Prasad et al., 2018).
Antimicrobial and Antifungal Activities
Compounds related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, new pyrazole and isoxazole derivatives have been synthesized, characterized, and screened for their antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. These activities highlight the potential for developing novel antimicrobial agents from structurally similar compounds (P. Sanjeeva et al., 2022).
Anticonvulsant Agents
Another area of interest is the development of compounds as anticonvulsant agents. A study on the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers demonstrated significant anticonvulsant activities. These findings suggest the potential utility of similar compounds in treating neurological disorders (S. Malik & S. Khan, 2014).
Herbicidal Activity
Additionally, substituted aryl-formyl piperidinone derivatives have been investigated for their herbicidal activity, showing potential as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This research indicates the possible agricultural applications of structurally similar compounds, highlighting their potential in developing new herbicides (Ying Fu et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone is the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
The compound this compound interacts with its targets, the D2 and D3 receptors, by stimulating them . This stimulation provides an effective dopamine effect, which can influence various neurological processes.
Biochemical Pathways
The compound this compound affects the dopamine pathway in the brain . By stimulating the D2 and D3 receptors, it can influence the GABA-ergic neurotransmission in the brain . This can lead to various downstream effects, including potential anticonvulsant and antidepressant effects .
Pharmacokinetics
The compound this compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties can impact the compound’s bioavailability and its interactions with other substances in the body.
Result of Action
The stimulation of D2 and D3 receptors by this compound can result in significant molecular and cellular effects. For instance, it has been shown to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in animal models . It also demonstrated antidepressant activity in forced swim test (FST) and tail suspension test (TST) in mice .
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23(21-13-22(24-31-21)28-15-17-4-2-1-3-5-17)26-10-8-25(9-11-26)14-18-6-7-19-20(12-18)30-16-29-19/h1-7,12-13H,8-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXSCCNXFRDDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NO4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)
![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)
![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)
